

synthesis of 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid

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Compound of Interest

Compound Name: 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid

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An In-depth Technical Guide to the Synthesis of **5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid**

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for **5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid**, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The core of this synthesis is the highly efficient and regioselective 1,3-dipolar cycloaddition reaction. This document details the underlying chemical principles, provides step-by-step experimental protocols, and explains the rationale behind key procedural choices to ensure reproducibility and high yields. The guide is intended for researchers, chemists, and professionals in the field of drug discovery seeking a practical and scientifically grounded approach to synthesizing this valuable isoxazoline derivative.

Introduction: The Significance of the Isoxazoline Scaffold

Isoxazolines are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, which are prevalent structures in a multitude of biologically active molecules and approved pharmaceutical agents.^{[1][2]} Their rigid, three-dimensional structure and capacity for diverse functionalization make them privileged scaffolds in modern drug design.

The target molecule, **5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid**, is particularly valuable. The phenyl group at the 5-position provides a key hydrophobic interaction point, while the carboxylic acid at the 3-position serves as a versatile synthetic handle for creating libraries of amides, esters, and other derivatives for structure-activity relationship (SAR) studies.[3][4][5]

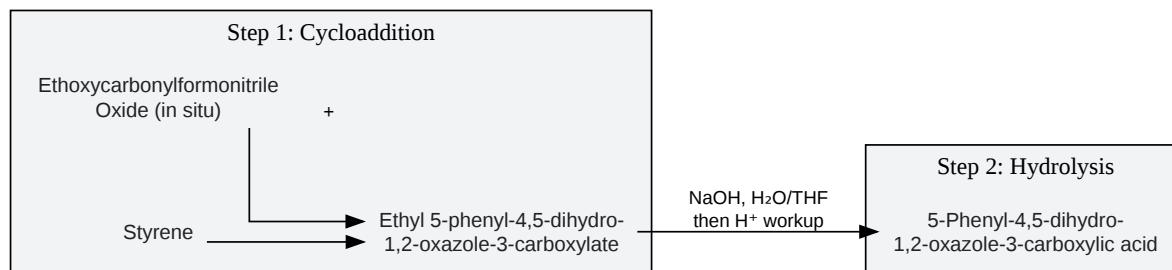
The most reliable and widely adopted method for constructing the 4,5-dihydro-1,2-oxazole (or 2-isoxazoline) ring system is the [3+2] cycloaddition reaction between a nitrile oxide and an alkene.[6][7][8][9] This guide will focus exclusively on this powerful and convergent strategy.

The Core Synthetic Strategy: [3+2] Cycloaddition

The synthesis hinges on the 1,3-dipolar cycloaddition, a pericyclic reaction that involves a 4π -electron component (the 1,3-dipole) and a 2π -electron component (the dipolarophile). In this specific synthesis:

- The 1,3-Dipole is an *in situ* generated nitrile oxide, ethoxycarbonylformonitrile oxide.
- The Dipolarophile is styrene, an alkene that provides the C4-C5 fragment of the ring and the 5-phenyl substituent.

The reaction proceeds in a concerted fashion to regioselectively form the five-membered isoxazoline ring, followed by a simple hydrolysis step to yield the final product.



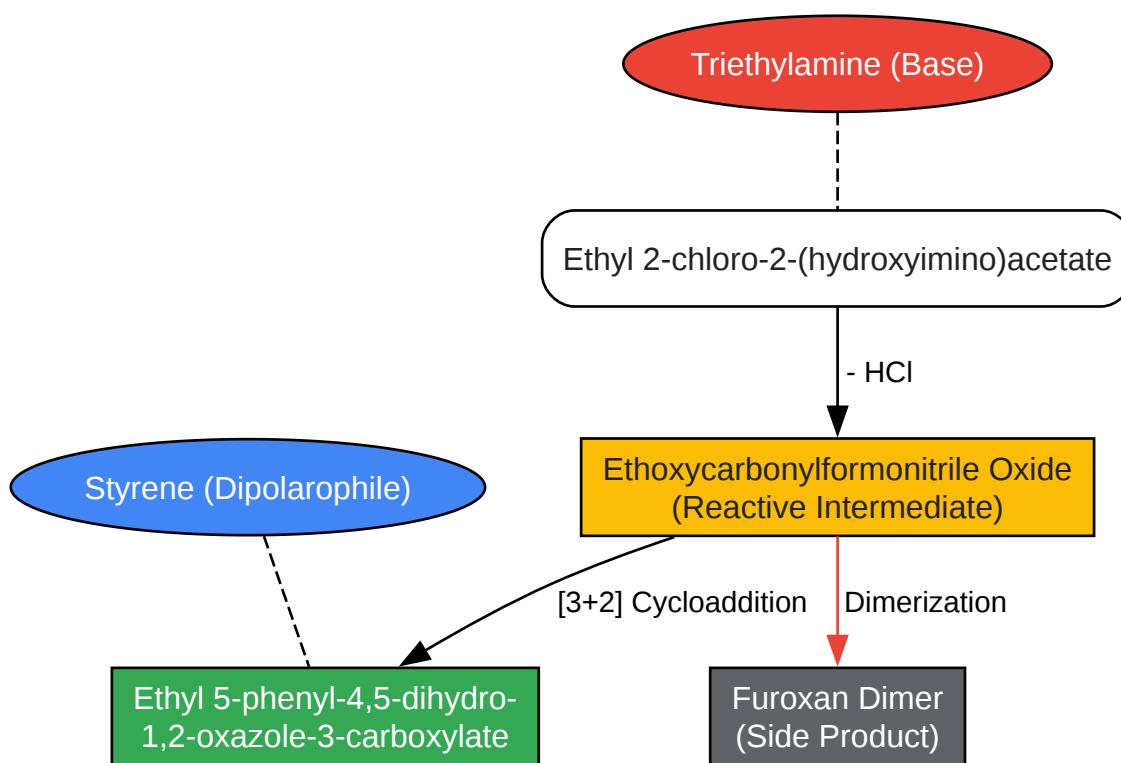
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Caption: Overall two-step synthetic workflow.

Mechanistic Considerations and Causality

In Situ Generation of the Nitrile Oxide

Nitrile oxides are highly reactive intermediates. If generated in high concentrations, they readily dimerize to form furoxans (1,2,5-oxadiazole 2-oxides), significantly reducing the yield of the desired cycloaddition product.^{[6][7]} To circumvent this, the nitrile oxide is generated *in situ* from a stable precursor, Ethyl 2-chloro-2-(hydroxyimino)acetate.^{[10][11][12]} A non-nucleophilic organic base, such as triethylamine (TEA), is used to dehydrohalogenate the precursor at a controlled rate. By adding the precursor solution slowly to the reaction mixture containing the alkene (styrene) and the base, the concentration of the free nitrile oxide is kept low at all times, ensuring it is preferentially trapped by the dipolarophile.



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Caption: In situ generation and trapping of the nitrile oxide.

Regioselectivity of the Cycloaddition

The reaction between ethoxycarbonylformonitrile oxide and styrene is highly regioselective, yielding the 5-phenyl-substituted isoxazoline almost exclusively. This outcome is dictated by

Frontier Molecular Orbital (FMO) theory. The primary orbital interaction occurs between the Highest Occupied Molecular Orbital (HOMO) of the alkene and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide. The orbital coefficients are largest on the terminal carbon of the styrene double bond and the carbon atom of the nitrile oxide, leading to the formation of the C5-C(Phenyl) bond and yielding the desired regioisomer.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Reagent Summary

Reagent	M.W. (g/mol)	Role
Styrene	104.15	Dipolarophile
Ethyl 2-chloro-2-(hydroxyimino)acetate	151.55	Nitrile Oxide Precursor
Triethylamine (TEA)	101.19	Non-nucleophilic Base
Sodium Hydroxide (NaOH)	40.00	Hydrolysis Reagent
Diethyl Ether / Toluene	-	Reaction Solvent
Tetrahydrofuran (THF) / Water	-	Hydrolysis Solvent
Hydrochloric Acid (HCl)	36.46	Acidification Agent
Anhydrous Sodium Sulfate (Na ₂ SO ₄)	142.04	Drying Agent

Protocol 1: Synthesis of Ethyl 5-phenyl-4,5-dihydro-1,2-oxazole-3-carboxylate

- Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add styrene (1.0 eq) and diethyl ether (or toluene) as the solvent.
- Addition of Base: Add triethylamine (1.1 eq) to the flask.

- Precursor Addition: In a separate beaker, dissolve Ethyl 2-chloro-2-(hydroxyimino)acetate (1.05 eq) in the same solvent.[11] Transfer this solution to a dropping funnel.
- Reaction: Add the precursor solution dropwise to the stirred styrene solution over 1-2 hours at room temperature. The formation of a white precipitate (triethylamine hydrochloride) will be observed.
- Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of styrene using Thin Layer Chromatography (TLC).
- Workup:
 - Once the reaction is complete, filter the mixture through a pad of celite to remove the triethylamine hydrochloride salt. Wash the filter cake with a small amount of the reaction solvent.
 - Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purification: The crude ester can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure ethyl ester as a solid or oil.[13][14]

Protocol 2: Hydrolysis to 5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid

- Reaction Setup: Dissolve the purified ethyl ester (1.0 eq) from the previous step in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).
- Saponification: Add sodium hydroxide (2.0-3.0 eq) to the solution and stir vigorously at room temperature.
- Monitoring: Monitor the hydrolysis by TLC until the starting ester is fully consumed (typically 2-4 hours).

- Workup:
 - Remove the THF under reduced pressure.
 - Cool the remaining aqueous solution in an ice bath.
 - Slowly acidify the solution to pH 1-2 by adding cold 2M HCl. A white precipitate of the carboxylic acid will form.
- Isolation:
 - Collect the solid product by vacuum filtration.
 - Wash the filter cake with a generous amount of cold deionized water to remove any inorganic salts.
 - Dry the product under vacuum to yield **5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid** as a white solid.[15]

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

- ^1H and ^{13}C NMR Spectroscopy: To confirm the chemical structure, paying close attention to the characteristic signals of the diastereotopic protons on C4 and the methine proton on C5 of the isoxazoline ring.[16]
- Mass Spectrometry: To confirm the molecular weight (191.18 g/mol).[15]
- FT-IR Spectroscopy: To identify key functional groups, such as the C=N of the isoxazoline and the broad O-H and C=O stretches of the carboxylic acid.
- Melting Point: To assess purity.

Conclusion and Outlook

The synthetic route described provides a robust and reliable method for producing **5-Phenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid**. The cornerstone of this process, the 1,3-dipolar cycloaddition, offers high efficiency and excellent control over regioselectivity. The resulting product is not merely a synthetic target but a versatile platform for further chemical exploration. The carboxylic acid functionality is primed for derivatization, enabling access to a wide range of analogs for screening in drug discovery programs targeting various diseases, from infectious agents to inflammatory conditions.^{[1][3]} The principles and protocols outlined in this guide empower researchers to confidently synthesize this valuable building block for the advancement of medicinal chemistry.

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